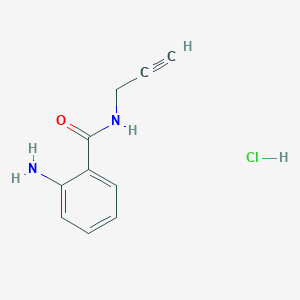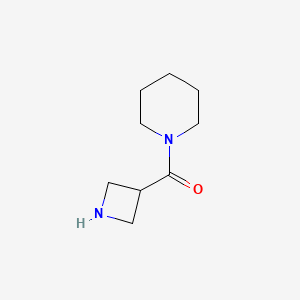![molecular formula C10H9ClN2O B1521310 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one CAS No. 1037152-84-3](/img/structure/B1521310.png)
2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one
Descripción general
Descripción
“2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of cancer therapies, specifically targeting the FGFR signaling pathway .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthesis process involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been analyzed using density functional theory (DFT) at the BLYP level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis
The chemical reactions of 1H-pyrrolo[2,3-b]pyridine derivatives involve various processes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions have been used to synthesize new leads to treat various diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed in various studies . For instance, the ATR-FTIR values, NMR values, and HRMS values of these compounds have been reported .Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibitors
The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various types of tumors. Targeting FGFRs is a promising strategy for cancer therapy. Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as our compound of interest, have shown potent activities against FGFR1, 2, and 3. These compounds can inhibit cancer cell proliferation, induce apoptosis, and impede migration and invasion of cancer cells .
Kinase Inhibition for Tumor Treatment
Pexidartinib, a derivative of 1H-pyrrolo[2,3-b]pyridine, is a kinase inhibitor drug used for the treatment of tenosynovial giant cell tumor (TGCT). It inhibits multiple receptor tyrosine kinases, which are crucial for the survival and proliferation of certain tumor cells. The crystal structure of pexidartinib dihydrochloride dihydrate provides valuable information for further biological and physicochemical studies .
Immunomodulation: JAK3 Inhibitory Activity
1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their JAK3 inhibitory activity. JAK3 is an important target for novel immunomodulators due to its role in immune response regulation. These compounds could potentially be used to treat autoimmune diseases and other conditions related to immune system dysregulation .
Neurological Disorders: Neuroleptic Applications
Compounds with the pyrrolopyridine scaffold have been studied for their neuroleptic properties. They play a significant role in treating neurological disorders and may offer therapeutic benefits for conditions such as schizophrenia and bipolar disorder .
Cardiovascular Health: Therapeutic Agents
Pyrrolopyridine derivatives have been explored as cardiovascular therapeutic agents. Their potential applications include the treatment of hypertension, arrhythmias, and other heart-related conditions .
Antidepressant and Antiviral Activities
The versatility of the pyrrolopyridine scaffold extends to antidepressant and antiviral activities. These compounds could provide new avenues for the treatment of depressive disorders and viral infections, contributing to the development of novel pharmaceuticals .
Mecanismo De Acción
- This disruption affects cell proliferation, survival, and migration, leading to therapeutic effects .
Target of Action
- Pexidartinib primarily targets receptor tyrosine kinases (RTKs), including:
- Involved in immune regulation and tissue homeostasis. Essential for cell growth and differentiation. Plays a role in hematopoiesis and immune function .
Mode of Action
Biochemical Pathways
- Pexidartinib impacts several pathways:
- Regulates macrophage differentiation and function. Influences hematopoiesis, melanogenesis, and gastrointestinal function. Critical for hematopoietic stem cells and immune cells .
Pharmacokinetics (ADME Properties)
- Pexidartinib is orally administered and well-absorbed. It has moderate plasma protein binding. Primarily metabolized by CYP3A4. Elimination occurs mainly via feces (unchanged drug) and urine (metabolites) .
Result of Action
- Pexidartinib inhibits tumor growth by suppressing RTK-mediated signaling. It modulates immune responses and reduces inflammation. By targeting CSF-1R, it affects macrophage recruitment and polarization .
Action Environment
- Pexidartinib’s efficacy depends on the tumor context, immune response, and stromal interactions. Environmental factors (e.g., other medications, food) may influence its pharmacokinetics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)9(14)8-5-13-10-7(8)3-2-4-12-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIPPRSBUWRMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=C1C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)







![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
